molecular formula C15H11F2N3O3 B2653792 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171422-79-9

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2653792
CAS No.: 1171422-79-9
M. Wt: 319.268
InChI Key: SEDBSZAADNFETI-UHFFFAOYSA-N
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H11F2N3O3 and its molecular weight is 319.268. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have synthesized various oxadiazole derivatives, including compounds similar to the one , demonstrating their potential for antidepressant and anticonvulsant activities. These compounds, synthesized through reactions involving substituted carboxylic acid hydrazides, showed significant efficacy in behavioral despair tests and protection against seizures in mice, highlighting their therapeutic potential (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

  • Another study detailed the synthesis of 1,3,4-oxadiazole-2-thiones derivatives, which were characterized and analyzed for their molecular structure through single-crystal X-ray diffraction. These compounds exhibited notable antibacterial and antioxidant activities, demonstrating their versatility in medicinal chemistry (Karanth et al., 2019).

Applications in Materials Science

  • In materials science, oxadiazole rings have been incorporated into polyamides to improve their thermal stability and solubility in polar solvents. These modifications aim to enhance the polymers' utility in various applications, indicating the structural versatility and utility of oxadiazole derivatives (Hsiao & Yu, 1996).

  • A study focused on polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings, which were synthesized for potential use in blue light-emitting applications. These compounds exhibit high thermal stability and good film-forming abilities, along with promising fluorescence properties, suggesting their application in optoelectronic devices (Hamciuc et al., 2015).

Biological Activities

  • Oxadiazole derivatives have been explored for their antimicrobial and anti-proliferative activities, with studies demonstrating their efficacy against various bacterial strains and cancer cell lines. These findings highlight the potential of such compounds in developing new therapeutic agents (Al-Wahaibi et al., 2021).

  • Another research effort synthesized a series of N-substituted benzamides featuring 1,3,4-oxadiazole and thiazole units, evaluating their anticancer activities against several cancer cell lines. This study demonstrates the compound's potential in cancer therapy, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3/c1-7-5-11(8(2)22-7)13(21)18-15-20-19-14(23-15)10-4-3-9(16)6-12(10)17/h3-6H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDBSZAADNFETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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